tetrahydro-N-hydroxy-2H-Pyran-4-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-N-hydroxy-2H-Pyran-4-carboximidoyl chloride is a specialized organic compound with a complex molecular structure. It belongs to the class of pyran derivatives and is characterized by the presence of hydroxyl and imidoyl chloride functional groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydro-N-hydroxy-2H-Pyran-4-carboximidoyl chloride typically involves multiple steps, starting from simpler organic precursors. One common approach is the cyclization of appropriate diols or hydroxy acids under acidic conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the pyran ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as distillation and crystallization, are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Tetrahydro-N-hydroxy-2H-Pyran-4-carboximidoyl chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: The imidoyl chloride group can be reduced to form an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Tetrahydro-2H-pyran-4-carboxylic acid
Reduction: Tetrahydro-N-hydroxy-2H-pyran-4-carboximidoyl amine
Substitution: Various amine derivatives
Scientific Research Applications
Tetrahydro-N-hydroxy-2H-Pyran-4-carboximidoyl chloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tetrahydro-N-hydroxy-2H-Pyran-4-carboximidoyl chloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary widely, depending on the context of its use.
Comparison with Similar Compounds
Tetrahydro-2H-pyran-4-carboxylic acid: A related compound with a similar structure but lacking the hydroxyl and imidoyl chloride groups.
2H-Pyran-2-one: Another pyran derivative with a different functional group arrangement.
Properties
IUPAC Name |
N-hydroxyoxane-4-carboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c7-6(8-9)5-1-3-10-4-2-5/h5,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENXSHSMDXGNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.